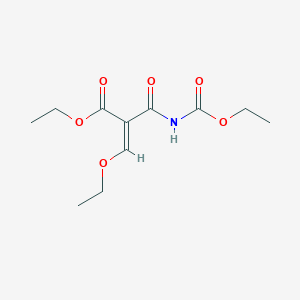
Ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate is an organic compound with the molecular formula C11H17NO6. It is a clear, colorless to light yellow liquid that is primarily used as an intermediate in the synthesis of various pharmaceuticals and pesticides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate typically involves the condensation of diethyl malonate and triethyl orthoformate in the presence of a catalyst. The product, diethyl ethoxymethylene malonate, is then refined by fractional distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
Ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as a precursor in the synthesis of various pharmaceuticals.
Industry: The compound is used in the production of pesticides and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active intermediates that participate in biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl ethoxymethylenemalonate
- Ethyl 3-ethoxyacrylate
- Diethyl 2-(ethoxymethylene)malonate
Uniqueness
Ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and serve as an intermediate in the synthesis of various complex molecules .
Propiedades
Fórmula molecular |
C11H17NO6 |
|---|---|
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
ethyl (Z)-3-ethoxy-2-(ethoxycarbonylcarbamoyl)prop-2-enoate |
InChI |
InChI=1S/C11H17NO6/c1-4-16-7-8(10(14)17-5-2)9(13)12-11(15)18-6-3/h7H,4-6H2,1-3H3,(H,12,13,15)/b8-7- |
Clave InChI |
SLNOXQDQHHYDTG-FPLPWBNLSA-N |
SMILES isomérico |
CCO/C=C(/C(=O)NC(=O)OCC)\C(=O)OCC |
SMILES canónico |
CCOC=C(C(=O)NC(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


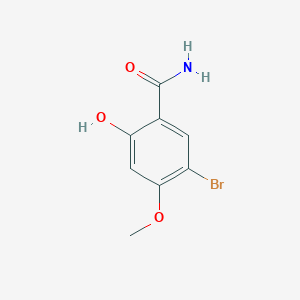
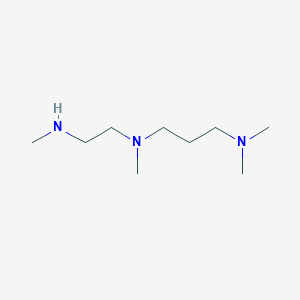

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(methoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12842615.png)
![2-Bromo-6-chlorothiazolo[4,5-b]pyridine](/img/structure/B12842624.png)
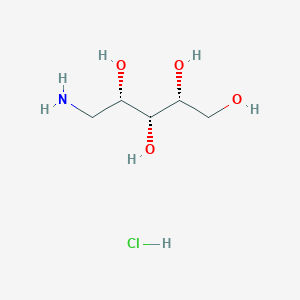
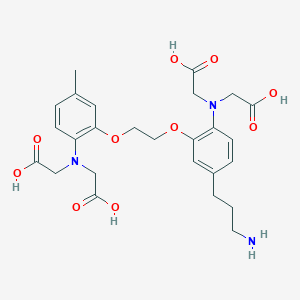
![Pyrrolo[3,2-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl-](/img/structure/B12842636.png)

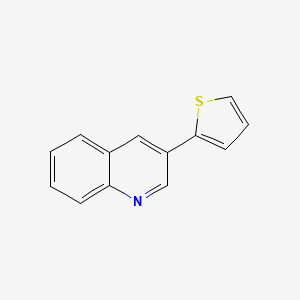

![O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine](/img/structure/B12842668.png)
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12842674.png)

